苯甲酸十三烷酯

描述

Molecular Structure Analysis

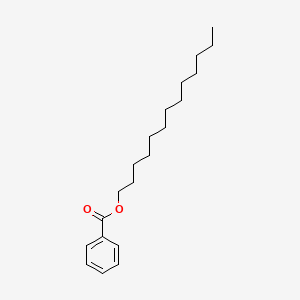

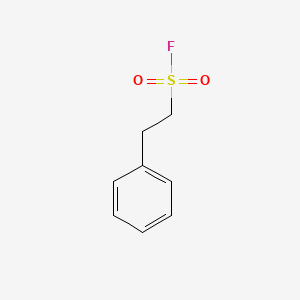

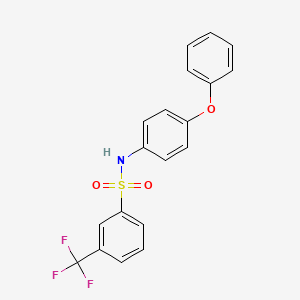

The molecular structure of Tridecyl Benzoate consists of a benzoate group attached to a tridecyl chain . The InChI representation of its structure isInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 . Physical And Chemical Properties Analysis

Tridecyl Benzoate has a molecular weight of 304.5 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 398.3±10.0 °C at 760 mmHg, and a flash point of 168.3±6.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 14 freely rotating bonds .科学研究应用

化学反应中的增强

苯甲酸十三烷酯,特别是它的衍生物,已被用于化学反应中。例如,细碳颗粒在甲酸十三烷酯和苯甲酸苄酯(和其他物质)的碱性水解中的作用显示出反应速率的提高。这在固液反应和液液反应中都很重要,其中细碳颗粒可以将反应速率提高1.2-5倍(Janakiraman和Sharma,1985)。

医学影像和干细胞追踪

在医学影像领域,苯甲酸十三烷酯的衍生物,如十六烷基-1,4,7,10-四氮杂环十二烷-四乙酸-苯甲酸酯,已被标记为铜-64,用于正电子发射断层扫描(PET)成像。该应用对于追踪活体中的干细胞具有重要意义(Kim等人,2015)。

分析化学

苯甲酸十三烷酯及其类似物在分析化学中也有应用。一项研究表明,十二烷基三胺(一种类似于苯甲酸十三烷酯的化合物)可用作废水中苯酚的有效萃取剂,突出了其在环境监测和修复中的潜力(Datta和Uslu,2014)。

生物医学研究

在生物医学研究中,苯甲酸十三烷酯的衍生物已被探索。例如,苯甲酸钠用于儿科药物制剂中,它显示出改善药物适口性和给药的功效(Breitkreutz等人,2003)。

生化分析

苯甲酸十三烷酯衍生物也已在生化分析中得到应用。例如,用三十二烷基甲基氯化铵制成的苯甲酸敏感膜电极被开发用于检测血清中的胆碱酯酶,表明其在临床诊断和研究中的用途(Katsu和Kayamoto,1991)。

安全和危害

作用机制

Target of Action

Tridecyl Benzoate is a hydrophobic, non-ionic surface active agent . It is used in cosmetics for its ability to reduce the surface tension of water and oil . This suggests that its primary targets are likely the lipid layers of skin cells, where it can interact with both the aqueous and lipid components to modify the surface properties.

Mode of Action

It is known that benzoate esters, such as tridecyl benzoate, can exert toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova . This suggests that Tridecyl Benzoate may interact with its targets, potentially disrupting their normal function and leading to their death.

Biochemical Pathways

The benzoate degradation process breaks down benzoate in the lower bph pathway . 2-hydroxypenta-2,4-dienoate is subsequently transformed into acetyl-coa and pyruvate by 2-hydroxypenta-2,4-dienoate hydratase (bphe), 4-hydroxy-2-oxovalerate aldolase (bphf), and acetaldehyde dehydrogenase (bphg) .

Pharmacokinetics

General principles of pharmacokinetics suggest that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would impact its bioavailability . For instance, the compound’s hydrophobic nature may influence its absorption and distribution within the body. Its metabolism would likely involve the breakdown of the ester bond to release benzoic acid and tridecanol, which could then undergo further metabolism.

Result of Action

Given its use in cosmetics and its surface-active properties, it may help to improve the texture and feel of the skin by modifying the surface properties of skin cells . In addition, its potential toxicity to parasites and mites suggests it may have antimicrobial properties .

属性

IUPAC Name |

tridecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXPEXIJLNFIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737595 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29376-83-8 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)

![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)